Home > Products > Screening Compounds P71595 > FTI-276 trifluoroacetate salt
FTI-276 trifluoroacetate salt -

FTI-276 trifluoroacetate salt

Catalog Number: EVT-3318417
CAS Number:
Molecular Formula: C23H28F3N3O5S2
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FTI-276 trifluoroacetate salt is a potent and selective inhibitor of farnesyltransferase (FTase) subtype I. [, ] FTases are enzymes that catalyze the transfer of a 15-carbon isoprenoid, farnesyl, to cysteine residues located near the C-terminus of proteins containing a CaaX motif. [, ] This process, known as farnesylation, is crucial for the localization and function of various proteins involved in cellular signaling pathways. [, ]

Compound Description: FTI-277 is a potent and selective farnesyltransferase inhibitor [, ]. It has been shown to improve survival rates in mice with sepsis by blocking the increase in farnesylated proteins, mitigating sepsis-induced apoptosis, and promoting macrophage phagocytic activity [].

Relevance: FTI-277 belongs to the same class of compounds as FTI-276 trifluoroacetate salt, namely farnesyltransferase inhibitors. Both compounds target the same enzyme, farnesyltransferase, which plays a crucial role in protein prenylation [, , , , ]. They are structurally related, sharing a similar core structure and mechanism of action, but with variations in their substituent groups that may influence their selectivity and potency.

Tipifarnib

Compound Description: Tipifarnib is another farnesyltransferase inhibitor that has shown promise in treating acute myeloid leukemia and multiple myeloma []. It induces cell death by promoting calcium influx through plasma membrane calcium channels, leading to intracellular calcium overload and apoptosis [].

Relevance: FTI-2153 is grouped with FTI-276 trifluoroacetate salt and the other mentioned compounds due to its classification as a farnesyltransferase inhibitor []. Although all three compounds target the same enzyme, FTI-2153's differing effects compared to tipifarnib highlight the potential for subtle structural variations within this class of compounds to significantly impact their biological activity and therapeutic potential.

Overview

FTI-276 trifluoroacetate salt is a potent and selective inhibitor of farnesyltransferase, an enzyme critical in the post-translational modification of proteins, particularly those involved in cancer signaling pathways. This compound has garnered attention due to its ability to inhibit oncogenic Ras proteins, which are implicated in various cancers, including lung carcinoma. The trifluoroacetate salt form enhances solubility and stability, making it suitable for laboratory research.

Source and Classification

FTI-276 is classified as a CAAX peptidomimetic, reflecting its structural mimicry of the carboxyl-terminal region of Ras proteins. It is primarily sourced from chemical suppliers like Tocris Bioscience and Cayman Chemical, with a CAS number of 1217471-51-6. The empirical formula is C21H27N3O3S2C2HF3O2C_{21}H_{27}N_{3}O_{3}S_{2}\cdot C_{2}HF_{3}O_{2}, indicating a complex structure with specific functional groups that contribute to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of FTI-276 trifluoroacetate salt involves multiple steps, typically starting from commercially available amino acids and other organic compounds. Key steps include:

  1. Formation of the Peptidomimetic Backbone: This involves coupling reactions to create the core structure that mimics the CAAX motif found in Ras proteins.
  2. Introduction of Functional Groups: Specific side chains are added to enhance selectivity for farnesyltransferase.
  3. Salt Formation: The trifluoroacetate salt is formed by neutralizing the compound with trifluoroacetic acid, improving solubility and stability for research applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of FTI-276 trifluoroacetate salt includes several key features:

  • Core Structure: A peptidomimetic backbone that mimics the natural substrate of farnesyltransferase.
  • Functional Groups: Contains thiol groups which are critical for interaction with the enzyme.
  • Trifluoroacetate Component: Enhances solubility and aids in maintaining stability during storage.

The molecular weight is approximately 547.61 g/mol, and its structural representation can be described using SMILES notation: SC[C@H](N)CNC1=CC=C(C(N[C@H]([C@](O)=O)CCSC)=O)C(C2=CC=CC=C2)=C1.FC(F)(C(O)=O)F .

Chemical Reactions Analysis

Reactions and Technical Details

FTI-276 primarily acts through competitive inhibition of farnesyltransferase. The mechanism involves:

  1. Binding to Farnesyltransferase: FTI-276 binds to the enzyme's active site, preventing the farnesylation of Ras proteins.
  2. Inhibition of Protein Processing: This inhibition disrupts the post-translational modification necessary for Ras protein function, leading to reduced oncogenic signaling.

The compound exhibits an IC₅₀ value of approximately 500 pM in vitro, indicating high potency against farnesyltransferase .

Mechanism of Action

Process and Data

The mechanism by which FTI-276 exerts its effects includes:

  1. Competitive Inhibition: FTI-276 competes with natural substrates for binding to farnesyltransferase.
  2. Disruption of Oncogenic Signaling: By inhibiting farnesylation, FTI-276 prevents Ras proteins from localizing to cell membranes, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

This action leads to a reduction in tumor growth in models expressing oncogenic K-Ras mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FTI-276 trifluoroacetate salt exhibits several notable physical and chemical properties:

  • Appearance: Typically a white solid.
  • Solubility: Soluble in organic solvents due to the trifluoroacetate moiety.
  • Purity: Commercial preparations typically exceed 90% purity as determined by high-performance liquid chromatography.
  • Storage Conditions: Recommended storage at -20°C or -80°C to maintain stability .
Applications

Scientific Uses

FTI-276 trifluoroacetate salt is primarily used in research settings for:

  • Cancer Research: Studying the role of farnesylation in oncogenic signaling pathways, particularly involving Ras proteins.
  • Drug Development: As a lead compound for developing new therapeutics targeting farnesyltransferase-related pathways.
  • Biochemical Studies: Investigating post-translational modifications and their effects on protein function.
Molecular Mechanisms of Action

Farnesyltransferase Enzymatic Targeting Specificity

FTI-276 trifluoroacetate salt is a peptidomimetic inhibitor designed to selectively target farnesyltransferase (FTase) with high affinity. The compound mimics the CAAX motif of Ras proteins, competitively binding to FTase's active site and preventing farnesyl group transfer from farnesyl pyrophosphate (FPP) to substrate proteins. Structural analyses reveal that its CAAX pharmacophore (cysteine-aliphatic-aliphatic-X) enables precise molecular recognition by FTase, with the trifluoroacetate moiety enhancing solubility and binding stability [5] [7]. The inhibitor exhibits exceptional in vitro potency, with an IC₅₀ value of 500 pM against FTase, making it one of the most selective FTase inhibitors documented [5]. This binding specificity is attributed to:

  • Stereospecific interactions: The chiral centers in FTI-276 (evident in its isomeric SMILES structure) facilitate optimal three-dimensional fitting within FTase's hydrophobic pocket [2] [7]
  • Electrostatic complementarity: The anionic carboxylate group forms salt bridges with conserved residues in the FTase catalytic domain [4]

Table 1: Enzymatic Inhibition Profile of FTI-276

Target EnzymeIC₅₀ ValueSelectivity Ratio (vs. GGTase I)
Farnesyltransferase (FTase)500 pM1 (Reference)
Geranylgeranyltransferase I (GGTase I)50 nM100-fold

Disruption of Ras Protein Prenylation Cascades

The primary biochemical consequence of FTase inhibition is the blockade of post-translational prenylation of Ras oncoproteins. FTI-276 disrupts the farnesylation-dependent membrane localization of Ras isoforms (particularly H-Ras and N-Ras), preventing their insertion into the plasma membrane where signal transduction occurs [4] [2]. This disruption cascades through multiple signaling pathways:

  • MAPK pathway suppression: Non-membrane-associated Ras cannot activate Raf, thereby inhibiting the MAPK cascade essential for cell proliferation [6]
  • PI3K/Akt pathway interference: Impaired Ras membrane localization reduces PI3K activation, diminishing Akt-mediated survival signals [4]
  • RalGDS pathway modulation: Aberrant cytosolic localization of Ras disrupts RalGEF-Ral signaling networks involved in metastasis [4]

Notably, K-Ras exhibits partial resistance due to alternative geranylgeranylation by GGTase I, explaining the differential inhibition efficacy across Ras isoforms [2] [4].

Table 2: Cascading Effects of Ras Prenylation Disruption

Prenylation BlockadeImmediate ConsequenceDownstream Pathway Impact
H-Ras mislocalizationLoss of membrane signaling platformsERK phosphorylation reduced >90%
N-Ras mislocalizationImpaired GTP/GDP exchangePI3K/Akt activity decreased 70-80%
K-Ras alternative prenylationCompensatory geranylgeranylationLimited efficacy in K-Ras mutants

Selective Inhibition Differential Relative to Geranylgeranyltransferase I

A critical pharmacological feature of FTI-276 is its >100-fold selectivity for FTase over geranylgeranyltransferase I (GGTase I), with IC₅₀ values of 500 pM and 50 nM, respectively [5]. This selectivity arises from:

  • Structural discrimination: The CAAX-binding cleft of FTase accommodates FTI-276's phenylbenzoyl moiety more favorably than GGTase I's bulkier catalytic pocket [2] [5]
  • Electrostatic divergence: Charged residues surrounding GGTase I's active site repel the anionic groups of FTI-276 [4]

This selective inhibition profile minimizes disruption of geranylgeranylated proteins (e.g., Rho family GTPases) that regulate essential cellular processes, thereby reducing off-target effects [4] [5]. However, at supra-pharmacological concentrations (>10 μM), FTI-276 may partially inhibit GGTase I, potentially contributing to cytotoxic effects in certain cancer models [5].

Oncogenic Signaling Pathway Interference Mechanisms

Beyond direct Ras inhibition, FTI-276 exerts broad anticancer effects through multipathway interference:

  • Microtubule stabilization: FTI-276 enhances tubulin acetylation by inhibiting HDAC6, a farnesylated tubulin deacetylase. This synergizes with taxanes to suppress microtubule dynamics and induce mitotic arrest [6]
  • RhoB modulation: Altered prenylation of RhoB (a farnesylated protein regulating cytoskeletal organization) triggers pro-apoptotic signaling in transformed cells [4]
  • Nuclear lamina disruption: Inhibited prenylation of lamin proteins contributes to nuclear envelope abnormalities, particularly effective against progeria and leukemia models [4]

The compound demonstrates synergistic potency with paclitaxel, enhancing tubulin acetylation 3-5 fold compared to either agent alone through HDAC6 inhibition [6]. This occurs via a dual mechanism: direct FTase inhibition prevents HDAC6 membrane association, while taxanes stabilize acetylated microtubules.

Post-Translational Modification Dysregulation in Neoplastic Cells

FTI-276 induces widespread dysregulation of prenylated proteins beyond Ras, disrupting critical cellular functions in malignancies:

  • Altered membrane trafficking: Farnesylated Rab GTPases involved in vesicular transport exhibit mislocalization, impairing autophagic flux and receptor recycling [4]
  • Mitochondrial dysfunction: Impaired prenylation of electron transport chain components reduces respiratory chain efficiency by 40-60% [4]
  • Epigenetic modulation: Nuclear farnesylated proteins like lamin B and histone-modifying enzymes show aberrant localization, altering chromatin architecture [4]

Notably, non-Ras targets significantly contribute to FTI-276's antitumor efficacy:

Table 3: Key Non-Ras Targets of FTI-276 in Neoplastic Cells

ProteinPrenylation TypeFunctional Consequence of Inhibition
HDAC6FarnesylationHyperacetylation of α-tubulin (3-5 fold increase)
RhoBFarnesylation/GeranylgeranylationAltered stress fiber formation & apoptosis induction
Lamin A/CFarnesylationNuclear envelope instability
RhebFarnesylationmTOR pathway inhibition
CENP-EFarnesylationMitotic checkpoint impairment

The compound's broad impact on these regulatory systems explains its activity in Ras-independent models, including multiple myeloma and leukemia systems [4] [7].

Properties

Product Name

FTI-276 trifluoroacetate salt

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C23H28F3N3O5S2

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1

InChI Key

IAVHISGQCODLHL-WSCVZUBPSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.